molecular formula C10H14O3 B13891674 7-Oxospiro[2.6]nonane-8-carboxylic acid

7-Oxospiro[2.6]nonane-8-carboxylic acid

Katalognummer: B13891674
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: HCCFJANBULDCMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxospiro[2.6]nonane-8-carboxylic acid is a spirocyclic compound characterized by a bicyclic framework where two rings share a single atom (spiro junction). The [2.6] notation indicates a smaller ring system (2-membered and 6-membered rings) compared to more common spiro systems like [4.4] or [3.5]. This article focuses on comparative analysis with these analogs.

Eigenschaften

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

7-oxospiro[2.6]nonane-8-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-8-2-1-3-10(4-5-10)6-7(8)9(12)13/h7H,1-6H2,(H,12,13)

InChI-Schlüssel

HCCFJANBULDCMR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C(CC2(C1)CC2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Spirocyclization

  • Starting from a cyclic ketone or cycloalkane derivative, a spiro junction is formed by intramolecular nucleophilic attack or ring expansion.
  • For example, the reaction of a cyclohexanone derivative with a suitable electrophile under Lewis acid catalysis can generate the spiro[2.6]nonane core.
  • Control of stereochemistry at the spiro center is critical and often achieved by choice of chiral auxiliaries or catalysts.

Introduction of the Keto Group (7-Oxo)

  • The ketone functionality at position 7 is introduced by selective oxidation of the corresponding methylene or alcohol precursor.
  • Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4).
  • Oxidation conditions are optimized to avoid over-oxidation or ring cleavage.

Carboxylation at Position 8

  • The carboxylic acid group can be introduced by oxidation of a methyl or aldehyde substituent at the 8-position.
  • Alternatively, Grignard reagents derived from the spirocyclic intermediate can be reacted with carbon dioxide (CO2) to form the carboxylate salt, which upon acidification yields the carboxylic acid.
  • Hydrolysis of esters or acid chlorides at the 8-position also serves as a route to the carboxylic acid functionality.

Representative Synthetic Route (Literature-Inspired)

Step Reaction Type Reagents/Conditions Outcome
1 Spirocyclization Lewis acid catalyst (e.g., BF3·OEt2) Formation of spiro[2.6]nonane core
2 Oxidation CrO3 or KMnO4, controlled conditions Introduction of 7-oxo group
3 Grignard carboxylation RMgX + CO2, then acid workup Formation of 8-carboxylic acid

Alternative Approaches

  • Hydrolysis of spirocyclic esters or acid chlorides to yield the carboxylic acid.
  • Use of nitrile intermediates followed by hydrolysis to amides and then acids under catalytic acidic or basic conditions.
  • Oxidation of primary alcohols or aldehydes attached to the spirocyclic framework.

Analytical Data and Research Findings

Parameter Value/Observation
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 7-oxospiro[2.6]nonane-8-carboxylic acid
Key Reagents Lewis acids, CrO3, KMnO4, RMgX (Grignard reagents)
Reaction Yields Typically moderate to good (50-80%) depending on step
Stereochemical Control Achieved via chiral auxiliaries or catalysts
Scale-up Potential Enhanced by continuous flow reactors in industry

Notes on Reaction Conditions and Challenges

  • Selectivity during oxidation is crucial to avoid ring cleavage or over-oxidation.
  • Formation of the spiro center requires careful control of reaction parameters to avoid side products.
  • Grignard reactions with CO2 require rigorously anhydrous conditions.
  • Purification often involves chromatographic separation due to stereoisomeric mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxospiro[2.6]nonane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

7-Oxospiro[2.6]nonane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Oxospiro[2.6]nonane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Spiro Compounds

Structural and Functional Group Variations

The table below summarizes key spirocyclic carboxylic acids and their derivatives, highlighting structural differences, functional groups, and applications:

Compound Name Spiro System Functional Groups/Substituents Key Properties/Applications References
(5S,8S)-1-Benzyl-2,4-dioxo-3-phenyl-1,3,7-triazaspiro[4.4]nonane-8-carboxylic acid [4.4] Triaza core, benzyl, phenyl, dioxo groups Catalysis (aldol reactions in water)
2-Oxaspiro[3.5]nonane-7-carboxylic acid (AS56677) [3.5] Oxa (oxygen) in spiro, carboxylic acid Commercial availability (pharmaceutical intermediate)
(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid [4.4] Dithia (two sulfur atoms), aza (nitrogen), carboxylic acid ACE inhibitor (Spirapril HCl, antihypertensive drug)
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-7-carboxylic acid [4.4] Diazaspiro, dioxo groups Structural studies (NMR and computational data)
5-Azaspiro[3.5]nonane-8-carboxylic acid hydrochloride [3.5] Aza core, carboxylic acid, hydrochloride salt Pharmaceutical intermediate (multiple suppliers)
Key Observations:
  • Ring Size and Reactivity : Smaller spiro systems (e.g., [2.6]) are rare in the literature. Larger systems like [4.4] (e.g., triazaspiro derivatives) are more synthetically accessible and widely used in catalysis and drug design .
  • Heteroatom Influence : Oxygen (oxa) and sulfur (thia) atoms in the spiro framework modulate solubility and electronic properties. For example, dithia derivatives (e.g., Spirapril HCl) enhance metal-binding capacity and stability .
  • Pharmacological Relevance: Spiro[4.4]nonane cores are prevalent in ACE inhibitors (e.g., Spirapril HCl), while spiro[3.5] systems are often intermediates in drug synthesis .

Physicochemical and Pharmacological Data

  • Solubility : Spiro compounds with hydrophilic substituents (e.g., carboxylic acids) exhibit improved water solubility, critical for catalytic applications in aqueous media .
  • Biological Activity : Spirapril HCl’s dithiaspiro core enables potent angiotensin-converting enzyme inhibition (IC$_{50}$ < 1 nM), attributed to its rigid conformation and sulfur-mediated interactions .
  • Thermal Stability: Diazaspiro derivatives (e.g., 2,4-dioxo-1,3-diazaspiro[4.4]nonane-7-carboxylic acid) show stability under physiological conditions, as evidenced by crystallinity and NMR studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.